![molecular formula C10H11NO2 B3026658 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid CAS No. 1044764-16-0](/img/structure/B3026658.png)
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid is C10H11NO2. It has a molecular weight of 177.20 g/mol. The InChIKey is UIVYUTLYDWQGPA-UHFFFAOYSA-N .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 49.3 Ų and a complexity of 205. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 1 .Scientific Research Applications
Peptide-Based Drug Design and Development
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid serves as a constrained analog of phenylalanine (Phe). Researchers have identified the Tic unit as a core structural element present in several peptide-based drugs. It plays a crucial role in modulating peptide conformation and enhancing bioactivity .
Inflammation Inhibition
The compound has been utilized in the synthesis of 10,10a-dihydroimidazo-[1,5-b]isoquinoline-1,3(2H,5H)-diones , which exhibit anti-inflammatory properties. These derivatives may hold promise for developing novel anti-inflammatory agents .
Matrix-Degrading Metalloproteinase Inhibitors
Matrix-degrading metalloproteinases (MMPs) play a role in tissue remodeling and are implicated in various diseases. Some derivatives of THIQ-5-carboxylic acid have shown promise as MMP inhibitors, potentially impacting tissue repair and pathological processes .
Alkaloid Precursors
1,2,3,4-Tetrahydroisoquinoline is a common structural motif found in various natural products and therapeutic lead compounds. Researchers have focused on synthesizing C(1)-substituted derivatives of THIQ, which can serve as precursors for alkaloids with diverse biological activities .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYUTLYDWQGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653013 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
CAS RN |
1044764-16-0 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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